![molecular formula C15H16N6O2S B2819419 (4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone CAS No. 1351587-79-5](/img/structure/B2819419.png)
(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
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Description
(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C15H16N6O2S and its molecular weight is 344.39. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Properties
The compound’s heterocyclic structure, combining a piperidine ring with a furan-thiadiazole-triazole moiety, suggests potential antibacterial and antifungal activities. Researchers have explored its efficacy against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains. Preliminary studies indicate promising results, making it a candidate for further investigation in the fight against infectious diseases .
Anticancer Potential
The compound’s diverse functional groups make it an interesting candidate for cancer research. Its ability to interact with cellular targets, inhibit enzymes, and modulate signaling pathways could contribute to its anticancer properties. Researchers are investigating its effects on tumor cell lines, angiogenesis, and apoptosis. Early findings suggest that it may interfere with cancer cell growth and metastasis .
Neuroprotective Effects
Given the central nervous system’s vulnerability to oxidative stress and neurodegenerative diseases, compounds with neuroprotective properties are highly sought after. The furan-thiadiazole-triazole scaffold in this molecule may confer neuroprotection by scavenging free radicals, reducing inflammation, and enhancing neuronal survival. Studies in animal models have shown promising results, warranting further exploration .
Anti-inflammatory Activity
Inflammation plays a crucial role in various diseases, from autoimmune disorders to cardiovascular conditions. Researchers have investigated the compound’s anti-inflammatory potential by assessing its impact on cytokine production, NF-κB signaling, and immune responses. Preliminary data suggest that it may modulate inflammatory pathways, making it a candidate for drug development .
Antimalarial Properties
The furan-thiadiazole-triazole motif has been associated with antimalarial activity. Although the compound’s exact mechanism remains under investigation, it has shown promising results against Plasmodium falciparum, the parasite responsible for malaria. Collaborative efforts with organizations like Medicines for Malaria Venture (MMV) are exploring its potential as a new antimalarial agent .
Photodynamic Therapy (PDT)
The triazole group in the compound could be harnessed for photodynamic therapy (PDT). PDT involves using light-activated compounds to selectively destroy cancer cells or pathogens. Researchers are investigating whether this compound can serve as a photosensitizer, enhancing PDT efficacy in cancer treatment or localized infections .
properties
IUPAC Name |
[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2S/c1-20-9-11(16-19-20)15(22)21-6-4-10(5-7-21)13-17-18-14(24-13)12-3-2-8-23-12/h2-3,8-10H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVELDCGCPPWPFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC(CC2)C3=NN=C(S3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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